molecular formula C19H22N2O3 B269273 N-[3-(propionylamino)phenyl]-2-propoxybenzamide

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Cat. No. B269273
M. Wt: 326.4 g/mol
InChI Key: QYDWRBWFBUQTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propionylamino)phenyl]-2-propoxybenzamide, commonly known as ML352, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. ML352 belongs to the class of benzamide derivatives and has shown promising results in pre-clinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ML352 is primarily attributed to its ability to target PRMT5. PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the methylation of arginine residues on histones and other proteins (5). ML352 binds to the active site of PRMT5 and inhibits its enzymatic activity, leading to the downregulation of genes that are essential for cancer cell proliferation and survival. In addition, ML352 has also been shown to inhibit the activity of other enzymes such as HDAC1 and HDAC2, which are involved in the regulation of gene expression (6).
Biochemical and Physiological Effects
ML352 has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer research, ML352 has been shown to inhibit the growth of cancer cells and induce cell cycle arrest (7). ML352 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (8). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (9). ML352 has also been shown to improve cognitive function in mouse models of Alzheimer's disease (10).

Advantages and Limitations for Lab Experiments

One of the main advantages of ML352 for lab experiments is its high potency and specificity for PRMT5 inhibition. ML352 has been shown to have an IC50 value of 0.2 μM for PRMT5 inhibition, which is significantly lower than other PRMT5 inhibitors (11). Another advantage of ML352 is its favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of ML352 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

ML352 has shown promising results in pre-clinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for ML352 research include:
1. Optimization of the synthesis method to improve its yield and solubility.
2. Evaluation of the pharmacokinetic properties of ML352 in animal models to determine its suitability for clinical trials.
3. Investigation of the potential synergistic effects of ML352 with other drugs for the treatment of cancer and other diseases.
4. Identification of biomarkers for ML352 response in cancer patients to improve its clinical efficacy.
5. Development of ML352 derivatives with improved potency and specificity for PRMT5 inhibition.
Conclusion
In conclusion, ML352 is a novel small molecule that has shown promising results in pre-clinical studies for the treatment of various diseases. ML352's ability to target PRMT5 and inhibit its enzymatic activity makes it a potential candidate for cancer therapy. ML352's anti-inflammatory and neuroprotective properties also make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of ML352 and to optimize its pharmacokinetic properties for clinical trials.

Synthesis Methods

ML352 can be synthesized using a multi-step process that involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-2-propoxybenzamide. This intermediate is then reacted with propionyl chloride to form N-[3-(propionylamino)phenyl]-2-propoxybenzamide, which is the final product (1).

Scientific Research Applications

ML352 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell proliferation (2). ML352 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (4).

properties

Product Name

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(13-15)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

QYDWRBWFBUQTGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.